Product packaging for CID 87273325(Cat. No.:CAS No. 52152-93-9)

CID 87273325

Cat. No.: B1668878
CAS No.: 52152-93-9
M. Wt: 555.5 g/mol
InChI Key: GTZPOHRNWUTXNB-DWBVFMGKSA-N
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Description

Classification within Antimicrobial Agents: A Third-Generation Cephalosporin (B10832234) Perspective

Cefsulodin (B1200230) sodium is classified as a third-generation cephalosporin antibiotic. agscientific.compatsnap.comwikipedia.orgtcichemicals.combiosynth.commpbio.comvwr.comasm.org Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis. agscientific.compatsnap.combiosynth.commpbio.comvwr.comtoku-e.comsigmaaldrich.compatsnap.com The classification into generations is based on their spectrum of activity and resistance to β-lactamases. Third-generation cephalosporins generally exhibit increased activity against Gram-negative bacteria compared to earlier generations and possess enhanced stability against hydrolysis by certain β-lactamases. tcichemicals.compatsnap.com

Cefsulodin sodium, while belonging to this generation, is characterized by a relatively narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. agscientific.comtcichemicals.combiosynth.commpbio.comvwr.comasm.orgtoku-e.comnih.govnih.govnih.govpsu.edu It demonstrates limited activity against other Gram-negative bacteria and very limited activity against Gram-positive and anaerobic bacteria. agscientific.comtcichemicals.comvwr.com This specific activity profile distinguishes it from broader-spectrum third-generation cephalosporins.

The mechanism of action involves interfering with the activity of penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall. agscientific.compatsnap.combiosynth.commpbio.comvwr.comtoku-e.comsigmaaldrich.compatsnap.com Cefsulodin sodium binds to these PBPs, disrupting the cross-linking of peptidoglycan chains, leading to compromised cell wall integrity and ultimately cell lysis and death. agscientific.compatsnap.combiosynth.comtoku-e.compatsnap.com In Pseudomonas aeruginosa, cefsulodin has a high affinity for PBPs 1a, 1b, and 3. caymanchem.com

Historical and Developmental Context of Cefsulodin Sodium Discovery

Cefsulodin was discovered by Takeda Pharmaceutical Company in 1977. wikipedia.org Its development as a semi-synthetic cephalosporin antibiotic aimed to address the need for effective agents against challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa. patsnap.comwikipedia.orgbiosynth.compsu.edu The synthesis of cefsulodin sodium involves chemical processes, often starting from 7-aminocephalosporanic acid (7-ACA). tcichemicals.com Research has focused on optimizing synthesis methods to improve purity and stability. toku-e.comgoogle.com

The development of cefsulodin sodium occurred during a period of active research and development in the field of β-lactam antibiotics in Japan, with several pharmaceutical firms becoming active in developing antibacterial drugs from the mid-1960s onwards. kobe-u.ac.jp While some earlier antibacterial drugs were developed by academic institutes, firms increasingly contributed to this area. kobe-u.ac.jp

Significance of Cefsulodin Sodium in Antimicrobial Research

The significance of cefsulodin sodium in academic research primarily stems from its potent and relatively specific activity against Pseudomonas aeruginosa. agscientific.comtcichemicals.combiosynth.commpbio.comvwr.comasm.orgtoku-e.comnih.govnih.govnih.govpsu.edu This opportunistic pathogen is a major cause of difficult-to-treat infections, particularly in hospital settings and in immunocompromised individuals. patsnap.compsu.edu P. aeruginosa is known for its intrinsic and acquired resistance mechanisms to many antibiotics, making the study of agents effective against it crucial. patsnap.compsu.edu

Academic research involving cefsulodin sodium has explored its in vitro activity against various P. aeruginosa strains, including resistant isolates. wikipedia.orgpsu.educaymanchem.compsu.edu Studies have investigated its interaction with other antimicrobial agents, such as aminoglycosides, demonstrating additive or synergistic activity against P. aeruginosa isolates in some cases. psu.educaymanchem.compsu.edu

Furthermore, cefsulodin sodium serves as a valuable tool in microbiological research and diagnostic media. It is commonly used in selective agar (B569324) formulations, such as Cefsulodin-Irgasan-Novobiocin (CIN) agar, for the isolation and identification of specific microorganisms, including Yersinia enterocolitica, by inhibiting the growth of competing bacteria like Pseudomonas aeruginosa and Escherichia coli. agscientific.commpbio.comvwr.com Its use in antibiotic susceptibility testing (AST) against P. aeruginosa isolates is also a significant application in laboratory settings. agscientific.comtoku-e.com

Research has also utilized cefsulodin to study bacterial cell wall synthesis and the function of PBPs. mpbio.comvwr.comsigmaaldrich.com Its specific binding profile to P. aeruginosa PBPs has been a subject of investigation to understand the basis of its selective activity. caymanchem.compsu.edu More recent academic investigations have even explored potential novel applications, such as in silico studies suggesting cefsulodin's ability to bind to the SARS-CoV-2 spike glycoprotein (B1211001) receptor-binding domain. toku-e.com

Detailed research findings on the activity of cefsulodin against P. aeruginosa strains highlight its effectiveness. For example, studies have reported minimum inhibitory concentrations (MICs) for susceptible wild-type P. aeruginosa strains ranging from 2 to 8 µg/ml, while a resistant strain showed an MIC of 32 µg/ml. wikipedia.orgpsu.edu Another study reported an MIC90 of 3.1 µg/ml against 45 isolates of P. aeruginosa. caymanchem.com

An interactive data table summarizing representative MIC data from academic research could be presented as follows:

Pseudomonas aeruginosa Strain TypeMIC Range (µg/ml)Source Type
Wild-type, susceptible4 - 8Research Study wikipedia.orgpsu.edu
Resistant strain (e.g., PA13)32Research Study wikipedia.org
Various isolates (n=45)MIC90 = 3.1Research Study caymanchem.com

This table illustrates the varying susceptibility of P. aeruginosa strains to cefsulodin sodium as reported in academic literature.

Academic research continues to explore the properties and potential applications of cefsulodin sodium, contributing to the understanding of antimicrobial mechanisms and the development of strategies to combat resistant bacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N4NaO8S2 B1668878 CID 87273325 CAS No. 52152-93-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52152-93-9

Molecular Formula

C22H20N4NaO8S2

Molecular Weight

555.5 g/mol

IUPAC Name

sodium (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/t15-,17-,21-;/m1./s1

InChI Key

GTZPOHRNWUTXNB-DWBVFMGKSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na]

Appearance

Solid powder

Other CAS No.

52152-93-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

52152-93-9 (Parent)
52152-93-9 (mono-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abbott 46811
Cefsulodin
Cefsulodin Monosodium Salt
Cefsulodin Sodium
CGP 7174 E
CGP-7174-E
CGP7174E
Monaspor
Monosodium Salt, Cefsulodin
Pyocefal
SCE 129
SCE-129
SCE129
Sodium, Cefsulodin

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Inhibition of Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Synthesis

Penicillin-binding proteins are a group of bacterial enzymes located in the bacterial cell wall and periplasmic space that play a crucial role in the cross-linking of peptidoglycan chains. patsnap.compatsnap.com Cefsulodin (B1200230) sodium, like other beta-lactam antibiotics, binds to these PBPs, thereby inhibiting their transpeptidation activity. patsnap.compatsnap.comvwr.comrpicorp.combiosynth.commedchemexpress.comfishersci.campbio.comvwr.comscientificlabs.co.ukfishersci.ca

Specificity and Binding Affinity for PBP Subtypes (e.g., PBP 1A, PBP 1B, PBP 3 in Pseudomonas aeruginosa)

Cefsulodin sodium exhibits a high affinity for the penicillin-binding proteins of Pseudomonas aeruginosa. psu.edunih.gov Studies have indicated that cefsulodin sodium binds effectively to PBP 1A and PBP 1B in P. aeruginosa. patsnap.com While some studies initially suggested poor binding to PBP3 in E. coli, further research, particularly concerning P. aeruginosa, suggests that effective binding to PBP3 is also important for cefsulodin's activity against this organism. psu.eduasm.org Overproduction of P. aeruginosa PBP3 has been shown to result in increased resistance to cefsulodin, supporting PBP3 as a relevant target. asm.org

Data on the binding affinity (expressed as I50 values, the concentration required to inhibit 50% of binding) for P. aeruginosa PBPs highlights the specificity of cefsulodin. While specific I50 values for PBP 1A and 1B were mentioned, numerical data was more readily available for PBP3 in comparison to other antibiotics.

PBP Subtype (P. aeruginosa)Cefsulodin I50 (µg/mL)
PBP 1AEffective binding patsnap.com
PBP 1BEffective binding patsnap.com
PBP 30.6 asm.org

Disruption of Peptidoglycan Transpeptidation and Cross-linking

The binding of cefsulodin sodium to PBPs inhibits their enzymatic activity, specifically the transpeptidation reaction. patsnap.compatsnap.combiosynth.commedchemexpress.comfishersci.campbio.comvwr.comscientificlabs.co.ukfishersci.ca This reaction is crucial for forming the peptide cross-links between glycan chains in the peptidoglycan layer, which provides structural rigidity to the bacterial cell wall. patsnap.compatsnap.combiosynth.comagscientific.comtoku-e.com By inhibiting transpeptidation, cefsulodin prevents the proper cross-linking of peptidoglycan. patsnap.compatsnap.combiosynth.commedchemexpress.comfishersci.campbio.comvwr.comscientificlabs.co.ukfishersci.ca

Cellular Effects Leading to Bacterial Lysis and Death

The disruption of peptidoglycan cross-linking by cefsulodin sodium leads to a weakened bacterial cell wall. patsnap.compatsnap.combiosynth.comagscientific.comtoku-e.com A compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell. patsnap.com This osmotic imbalance results in the influx of water into the cell, leading to swelling and ultimately, cell lysis and death. patsnap.compatsnap.comrpicorp.combiosynth.comagscientific.comtoku-e.com

Susceptibility to Beta-Lactamases

Beta-lactamases are enzymes produced by some bacteria that can hydrolyze the beta-lactam ring structure of antibiotics like cephalosporins, rendering them inactive. patsnap.compatsnap.combiosynth.comagscientific.comtoku-e.com The susceptibility of cefsulodin sodium to these enzymes is a critical factor in its effectiveness.

Assessment of Hydrolytic Stability against Diverse Beta-Lactamase Enzymes

Cefsulodin sodium is generally considered stable to hydrolysis by many beta-lactamases. patsnap.comdrugfuture.compsu.edudrugfuture.com It is poorly hydrolyzed by most chromosomal beta-lactamases found in P. aeruginosa. psu.edunih.gov Studies have shown minimal hydrolysis by the chromosomal beta-lactamase of P. aeruginosa, with a relative rate similar to that of carbenicillin (B1668345). psu.edu Cefsulodin was also shown to be hydrolyzed by TEM plasmid beta-lactamases from E. coli at a relatively low rate compared to penicillin G. psu.edu It is not hydrolyzed by the plasmid beta-lactamase of S. aureus. psu.edu However, it can be partially destroyed by plasmid-mediated carbenicillinases in P. aeruginosa. psu.edunih.gov

Data on the relative rates of hydrolysis by major beta-lactamases demonstrate cefsulodin's stability compared to some other cephalosporins.

Genetic Type, EnzymeCefsulodin (Relative Hydrolysis Rate)Cefoperazone (B1668861) (Relative Hydrolysis Rate)Cefotaxime (Relative Hydrolysis Rate)Ceftazidime (B193861) (Relative Hydrolysis Rate)Moxalactam (Relative Hydrolysis Rate*)
Plasmid TEM-12 psu.edu52 psu.edu<1 psu.edu<1 psu.edu0 psu.edu
Plasmid TEM-24 psu.edu65 psu.edu0 psu.edu0 psu.edu0 psu.edu
SHV-17 psu.edu----

*Rates are relative to that of cephaloridine, which is defined as 100. psu.edu

Comparative Analysis of Cefsulodin Sodium with Other Cephalosporins Regarding Beta-Lactamase Resistance

When compared to other cephalosporins, cefsulodin sodium demonstrates notable stability against many beta-lactamases. It is extremely stable in comparison with cefoperazone against attack by most beta-lactamases. psu.edu However, it is less stable than moxalactam or ceftazidime. psu.edu This relative stability contributes to its effectiveness against beta-lactamase-producing bacteria, particularly P. aeruginosa. patsnap.combiosynth.compsu.edu

Antimicrobial Spectrum and Potency: in Vitro Characterization

Specific Activity against Pseudomonas aeruginosa

Cefsulodin (B1200230) is recognized for its marked in vitro activity against clinical isolates of Pseudomonas aeruginosa. nih.gov Studies have shown it to be significantly more active than carbenicillin (B1668345) against this organism. nih.gov

Quantitative Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

Minimum Inhibitory Concentrations (MICs) of cefsulodin for P. aeruginosa isolates typically range from 0.5 to 64 µg/ml. nih.gov For most isolates, the MICs are between 1 and 4 µg/ml. asm.org The MIC90 for P. aeruginosa has been reported as 3.1 µg/ml against 45 isolates. caymanchem.comcaymanchem.com Cefsulodin is generally 16- to 32-fold more active than carbenicillin against P. aeruginosa. nih.gov

Minimum Bactericidal Concentrations (MBCs) with a small inoculum are typically the same as or twice the MIC. nih.govasm.org

Table 1: In Vitro Activity of Cefsulodin against Pseudomonas aeruginosa

OrganismMIC Range (µg/ml)MIC90 (µg/ml)MBC:MIC Ratio (Small Inoculum)
Pseudomonas aeruginosa0.5 - 64 nih.gov3.1 caymanchem.comcaymanchem.com1-2:1 nih.govasm.org

Influence of Inoculum Size on Antimicrobial Efficacy

The MICs of cefsulodin for P. aeruginosa are generally little affected by an increase in the inoculum size, except for highly carbenicillin-resistant isolates. nih.govasm.org However, increasing the inoculum size has a greater effect on the MBC than on the MIC. nih.govasm.org With an intermediate inoculum of 10⁶ CFU, the ratio of MBC to MIC tends to be higher for cefsulodin compared to carbenicillin. asm.org

Activity Profile Against Other Clinically Relevant Bacteria

Cefsulodin's activity spectrum is largely confined to P. aeruginosa, with limited efficacy against many other bacterial species. agscientific.comdiscofinechem.comfishersci.comvwr.comtoku-e.com

Gram-Positive Organisms (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus pyogenes)

Cefsulodin exhibits limited activity against Gram-positive bacteria. agscientific.comdiscofinechem.comfishersci.comvwr.com MIC90 values for Staphylococcus aureus and Staphylococcus epidermidis are reported as 8.0 µg/ml for most isolates. caymanchem.comcaymanchem.compsu.edu Cefsulodin does not inhibit methicillin-resistant S. aureus or S. epidermidis. psu.edu

Activity against Streptococcus pneumoniae and Streptococcus pyogenes is also relatively low. psu.edu While some isolates of S. pneumoniae are inhibited by concentrations of 4 µg/ml, most require 8-12 µg/ml. toku-e.comcaymanchem.comcaymanchem.compsu.edu Similarly, most isolates of hemolytic streptococci groups A, B, C, and G require concentrations around 12 µg/ml. psu.edu The MIC90 for S. pneumoniae and S. pyogenes is 12.0 µg/ml. toku-e.comcaymanchem.comcaymanchem.compsu.edu

Table 2: In Vitro Activity of Cefsulodin against Select Gram-Positive Bacteria (MIC90 µg/ml)

OrganismMIC90 (µg/ml)
Staphylococcus aureus8.0 toku-e.comcaymanchem.comcaymanchem.compsu.edu
Staphylococcus epidermidis8.0 toku-e.comcaymanchem.comcaymanchem.compsu.edu
Streptococcus pneumoniae12.0 toku-e.comcaymanchem.comcaymanchem.compsu.edu
Streptococcus pyogenes12.0 toku-e.comcaymanchem.comcaymanchem.compsu.edu

Select Gram-Negative Bacteria (e.g., Pseudomonas diminuta, Pseudomonas maltophilia, Pseudomonas paucimobilis, Pseudomonas pseudoalcaligenes)

Beyond P. aeruginosa, cefsulodin has shown activity against certain other Pseudomonas species, including P. diminuta, P. maltophilia, P. paucimobilis, and P. pseudoalcaligenes, with MICs ranging from 1 to 32 µg/ml. nih.govchemdad.com

Limited Activity Against Other Gram-Negative Bacteria and Anaerobes

Cefsulodin has no significant activity against most other Gram-negative bacteria. agscientific.comdiscofinechem.comfishersci.comvwr.com It also exhibits very limited activity against anaerobic bacteria. agscientific.comdiscofinechem.comfishersci.comvwr.com

Comparative In Vitro Efficacy Studies

In vitro studies have been conducted to compare the efficacy of cefsulodin sodium against P. aeruginosa with other commonly used anti-pseudomonal antibiotics, including other beta-lactams and aminoglycosides. These studies provide valuable insights into the relative potency of cefsulodin sodium in a laboratory setting.

Efficacy Relative to Other Anti-Pseudomonal Beta-Lactams (e.g., Carbenicillin, Ticarcillin (B1683155), Cefoperazone (B1668861), Ceftazidime)

Comparative in vitro studies have shown that cefsulodin sodium exhibits potent activity against P. aeruginosa when compared to certain other beta-lactam antibiotics. For instance, cefsulodin sodium was found to be significantly more active than carbenicillin against P. aeruginosa, demonstrating activity that was approximately 16- to 32-fold greater based on minimum inhibitory concentrations (MICs). nih.gov The mode MIC for cefsulodin against P. aeruginosa was reported as 2 mg/l, while that of carbenicillin was 32 mg/l in one study. psu.edu

Comparisons with ticarcillin have also been made. Against 123 clinical isolates of P. aeruginosa, the geometric mean MIC for cefsulodin was 15 mg/l, while for ticarcillin it was considerably higher at 1499 mg/l. nih.gov This suggests substantially greater in vitro potency of cefsulodin against these isolates. However, the activity of cefsulodin can be affected by certain beta-lactamases, particularly in highly ticarcillin-resistant strains producing specific carbenicillinases. nih.gov

Studies comparing cefsulodin with newer generation cephalosporins like ceftazidime (B193861) and cefoperazone against P. aeruginosa have also been conducted. Against the same collection of 123 clinical isolates mentioned earlier, ceftazidime demonstrated a geometric mean MIC of 2.1 mg/l, which was lower than that of cefsulodin (15 mg/l). nih.gov Against ticarcillin-resistant strains that were non-producers of constitutive beta-lactamase and ticarcillin-susceptible strains, the MICs of ceftazidime were slightly lower than those of cefsulodin. nih.gov Cefoperazone has also shown activity against P. aeruginosa. fishersci.caasm.org Permeability studies in P. aeruginosa indicated that cefsulodin and azlocillin (B1666447) were among the least permeable drugs compared to more permeable drugs like carbenicillin or ticarcillin. asm.org

The susceptibility of these beta-lactams to beta-lactamase enzymes produced by P. aeruginosa is a critical factor in their in vitro efficacy. Cefsulodin was shown to be minimally hydrolyzed by the chromosomal beta-lactamase of P. aeruginosa, with a relative hydrolysis rate similar to that of carbenicillin. psu.edu It was also hydrolyzed, albeit slowly, by TEM-type beta-lactamases and beta-lactamases produced by some highly carbenicillin-resistant isolates of P. aeruginosa. nih.gov Cefoperazone, compared to cefotaxime, has shown greater susceptibility to hydrolysis by some beta-lactamases. fishersci.ca Ceftazidime, on the other hand, has generally shown relative stability against certain plasmid-mediated beta-lactamases that hydrolyze carbenicillin, azlocillin, and cefoperazone. scispace.com

Table 1: Comparative In Vitro Activity Against Pseudomonas aeruginosa (Representative Data)

AntibioticGeometric Mean MIC (mg/l) (123 clinical isolates) nih.govMode MIC (mg/l) psu.eduRelative Activity vs. Carbenicillin nih.gov
Cefsulodin15216- to 32-fold more active
Carbenicillin1499321x (Reference)
Ticarcillin1499Not specifiedLess active
Ceftazidime2.1Not specifiedMore active
CefoperazoneNot specifiedNot specifiedActivity reported

Note: Data compiled from different studies and methodologies may vary.

Comparative Activity with Aminoglycoside Antibiotics

Cefsulodin sodium's in vitro activity against P. aeruginosa has also been compared with that of aminoglycoside antibiotics such as gentamicin (B1671437) and tobramycin (B1681333). Aminoglycosides like gentamicin and tobramycin are known to be effective against P. aeruginosa and inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. mims.comsmpdb.ca

Aminoglycosides, including gentamicin and amikacin, are effective against aerobic Gram-negative bacteria, including P. aeruginosa. smpdb.canih.govnih.gov Synergy has been noted when gentamicin is co-administered with other antibacterials such as beta-lactams. nih.gov

Table 2: In Vitro Activity of Cefsulodin and Aminoglycosides Against Pseudomonas aeruginosa (Qualitative Comparison)

AntibioticActivity Against P. aeruginosa (In Vitro)Combination with Cefsulodin (In Vitro)
CefsulodinMarked activityAdditive or synergistic effects observed with gentamicin psu.edu
GentamicinEffectiveAdditive or synergistic effects observed with cefsulodin psu.edu
TobramycinEffectiveNot specifically detailed in search results for combination with cefsulodin
AmikacinExcellent activity reported nih.govNot specifically detailed in search results for combination with cefsulodin

Mechanisms of Antimicrobial Resistance to Cefsulodin Sodium

Role of Enzymatic Degradation by Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics like cefsulodin (B1200230) sodium, rendering them inactive. agscientific.comtoku-e.comnih.gov While cefsulodin is noted for its stability against many beta-lactamases, certain enzymes can still degrade it, contributing to resistance. drugfuture.compsu.edu

Resistance to cephalosporins is commonly attributed to the production of plasmid-encoded beta-lactamases. agscientific.comtoku-e.com These mobile genetic elements can transfer resistance genes between bacteria, facilitating the spread of resistance. Cefsulodin can be partially destroyed by plasmid-mediated carbenicillinases in P. aeruginosa. psu.edu It is also hydrolyzed, albeit slowly, by TEM-type beta-lactamases and the beta-lactamase produced by highly carbenicillin-resistant isolates of P. aeruginosa. nih.gov

Bacteria can also possess chromosomally encoded beta-lactamases. While cefsulodin is poorly hydrolyzed by most chromosomal beta-lactamases of P. aeruginosa, alterations in the control of chromosomal beta-lactamase can impact susceptibility to beta-lactam antibiotics. psu.edunih.govasm.org Derepression of the chromosomal enzyme can lead to a general increase in the minimum inhibitory concentrations (MICs) of tested beta-lactams. nih.gov However, a constitutive level of chromosomal beta-lactamase may not fully explain resistance to cefsulodin, suggesting other mechanisms are also involved. asm.org

Plasmid-Mediated Beta-Lactamase Production as a Resistance Mechanism

Efflux Pump Systems Mediating Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, reducing their intracellular concentration below therapeutic levels. mdpi.comacs.org This mechanism contributes significantly to multidrug resistance in bacteria, including resistance to cefsulodin sodium. mdpi.com

The MexAB-OprM efflux pump is a key multidrug efflux system in P. aeruginosa that contributes to both intrinsic and acquired resistance to various antibiotics, including some beta-lactams. mdpi.comnih.govasm.org Research has demonstrated that the response regulator CpxR is directly involved in activating the expression of the mexAB-oprM efflux pump in P. aeruginosa. nih.govresearchgate.netucc.ienih.govplos.org A conserved CpxR binding site has been identified upstream of the mexA promoter in sequenced P. aeruginosa strains. nih.govresearchgate.netnih.govplos.org CpxR is required to enhance mexAB-oprM expression and drug resistance, particularly in the absence of the repressor MexR. nih.govresearchgate.netucc.ienih.govplos.org This regulatory linkage between CpxR and the MexAB-OprM efflux pump highlights a complex network modulating multidrug resistance in P. aeruginosa. nih.govresearchgate.netucc.ieplos.org Studies on laboratory-generated and clinical cefsulodin-resistant isolates have shown that CpxR is required to activate mexAB-oprM expression and enhances drug resistance. nih.govresearchgate.netucc.ienih.govplos.org The MexAB-OprM efflux pump has been shown to extrude cefsulodin. asm.org

Multidrug Resistance-Associated Proteins (MRPs) are a family of efflux transporters that utilize ATP hydrolysis to expel substrates from cells. mdpi.com While some cephalosporins are substrates of MRPs, studies investigating the role of MRP4 (ABCC4) in the tubular secretion of cephalosporin (B10832234) antibiotics found that cefsulodin did not show a significant inhibitory effect on the ATP-dependent uptake of a tested substrate by membrane vesicles expressing human MRP4. nih.gov However, cefsulodin has been used to study multidrug resistance-associated protein 4 in the efflux transport of prostaglandin (B15479496) E2 across the mouse blood-brain barrier, indicating its involvement in transport studies related to MRPs in different contexts. scientificlabs.co.ukvwr.commpbio.comsigmaaldrich.com

Investigation of CpxR Activation of MexAB-OprM Efflux Pump in Pseudomonas aeruginosa

Modifications in Penicillin-Binding Proteins

Modifications in the structure or expression of penicillin-binding proteins (PBPs), the primary targets of cefsulodin, can lead to reduced affinity for the antibiotic and contribute to resistance. agscientific.comscientificlabs.co.uktoku-e.compatsnap.comdrugbank.com Cefsulodin exerts its antibacterial effect by binding to PBPs, specifically PBP 1A and PBP 1B in P. aeruginosa. patsnap.com Resistance of P. aeruginosa to cefsulodin has been linked to modifications of penicillin-binding protein 3 (PBP3). drugbank.commedchemexpress.com Studies on spontaneous cefsulodin-resistant mutants of P. aeruginosa have shown a significant reduction in the affinity of PBP3 for cefsulodin and other beta-lactams. drugbank.com This suggests that PBP3 is a primary target for cefsulodin in P. aeruginosa, and modifications in this protein can confer resistance. drugbank.com The gene responsible for this modification, designated as pbpB, has been mapped on the P. aeruginosa chromosome. drugbank.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cefsulodin sodium656644

Alterations in PBP Structure or Expression Reducing Cefsulodin Binding

Resistance to β-lactam antibiotics like cefsulodin sodium can arise from modifications to the penicillin-binding proteins (PBPs), which are the primary targets of these drugs. agscientific.compatsnap.comasm.org Alterations in the structure or expression levels of PBPs can lead to reduced binding affinity for cefsulodin sodium, thereby diminishing its inhibitory effect on cell wall synthesis. asm.org

Research has investigated the role of specific PBPs in cefsulodin resistance in P. aeruginosa. For instance, studies have explored modifications in PBP 3 and their association with resistance to cefsulodin. asm.orgmedchemexpress.com Changes in the chromosomal gene encoding PBP 3 have been mapped in resistant strains, suggesting a genetic basis for some instances of altered PBP binding. asm.orgmedchemexpress.com

Furthermore, while not specifically detailed for cefsulodin sodium in all available search results, the general principle of altered PBP substrate specificities due to mutations is a known mechanism of resistance to β-lactams. asm.org This implies that changes in the peptidoglycan structure or the active site of the PBP could impact how effectively cefsulodin sodium can bind and inhibit the enzyme.

Adaptive Resistance Mechanisms and Biofilm Formation

Beyond direct modifications to the drug target, bacteria can employ adaptive strategies that contribute to reduced susceptibility or resistance to cefsulodin sodium. Biofilm formation is a significant adaptive mechanism that provides bacteria with increased tolerance to antimicrobial agents. researchgate.netmdpi.comnih.gov

Role of Biofilm in Cefsulodin Sodium Tolerance and Resistance

Biofilms are structured communities of bacteria embedded in a self-produced extracellular polymeric matrix composed of polysaccharides, proteins, and DNA. researchgate.net This matrix acts as a physical barrier that can impede the penetration of antibiotics, including cefsulodin sodium, into the deeper layers of the biofilm. researchgate.netresearchgate.netresearchgate.net The delayed diffusion can result in lower antibiotic concentrations reaching the bacterial cells within the biofilm, allowing them to survive and potentially develop further resistance. researchgate.netresearchgate.net

Studies have shown that bacteria within biofilms can be significantly less susceptible to antibiotics compared to their free-swimming, planktonic counterparts. researchgate.netresearchgate.netpsu.edu For example, cells of Pseudomonas aeruginosa in colonies (a form of structured growth akin to biofilms) have been found to be considerably less sensitive to cefsulodin than cells in suspension. psu.eduresearchgate.net

Several factors contribute to the increased tolerance of bacteria within biofilms:

Limited Diffusion: The biofilm matrix, particularly its polyanionic nature, can bind to and slow the diffusion of some antimicrobial agents. researchgate.netpsu.educambridge.org While β-lactam antibiotics like cefsulodin are reported to diffuse more rapidly through some matrices compared to aminoglycosides, the matrix still presents a barrier. nih.gov

Altered Growth Rate: Bacteria within biofilms often exhibit slower growth rates due to nutrient and oxygen gradients. researchgate.netmdpi.comnih.govresearchgate.net Slower-growing cells can be less susceptible to antibiotics that primarily target actively dividing cells, such as β-lactams. mdpi.comnih.gov

Physiological Changes: The biofilm environment can induce specific physiological changes and gene expression patterns in bacteria that contribute to increased tolerance. researchgate.netmdpi.comnih.gov These changes can include altered metabolic activity and the upregulation of resistance mechanisms. mdpi.comresearchgate.net

Mathematical models have been used to estimate the penetration of antibiotics like cefsulodin into biofilms, highlighting the impact of factors like β-lactamase production on the effective concentration reaching the base of the biofilm. researchgate.netresearchgate.net Even for antibiotics that are poor substrates for β-lactamases, the enzyme activity within the biofilm can still influence drug penetration. researchgate.netresearchgate.net

Quorum Sensing Modulation and its Influence on Susceptibility

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on cell density. mdpi.comgoogle.com In P. aeruginosa, QS systems, such as the LasR-LasI and RhlR-RhlI systems, regulate various functions, including virulence factor production and biofilm formation. mdpi.comgoogle.com

Modulation of quorum sensing can influence the susceptibility of bacteria, particularly within biofilms, to antibiotics like cefsulodin sodium. QS systems are known to contribute to the resistance mechanisms observed in biofilms. mdpi.comresearchgate.net For instance, mutations in QS regulatory genes can affect biofilm architecture and antibiotic susceptibility. mdpi.com Studies have shown that QS-deficient P. aeruginosa mutants can exhibit altered sensitivity to various antimicrobial agents. mdpi.comnih.gov

While the direct link between QS modulation and cefsulodin sodium susceptibility is an area of ongoing research, the established role of QS in regulating biofilm formation and other resistance-associated traits suggests that interfering with QS could potentially impact the effectiveness of cefsulodin sodium against P. aeruginosa biofilms. mdpi.comresearchgate.netgoogle.com The use of quorum sensing inhibitors has been proposed as a strategy to increase the susceptibility of bacterial biofilms to antibiotics. mdpi.comresearchgate.net

Synthesis, Impurities, and Stability Studies

Synthetic Methodologies for Cefsulodin (B1200230) Sodium

The synthesis of cefsulodin sodium involves the formation of the sodium salt from cefsulodin. google.com Improved processes aim to enhance purity and stability compared to typical manufacturing methods. google.comgoogle.com

An improved process for preparing cefsulodin sodium involves dissolving cefsulodin in a solvent system typically including an organic solvent, which may also contain water. google.comgoogle.com A sodium salt of a base is then added, ideally about 1 equivalent, to form a solution of cefsulodin sodium. google.comgoogle.com The cefsulodin sodium is subsequently separated from the solution. google.comgoogle.com

Typical manufacturing processes often involve suspending cefsulodin, which is insoluble in water, in water and adding sodium hydroxide (B78521). google.com The improved method, utilizing an organic solvent or a mixture with water, is reported to yield cefsulodin sodium with improved stability and purity. google.com

Specific bases used can include sodium acetate, which is a preferred option. google.com The sodium salt of the base is typically added as a solution, and water can be used as the solvent for dissolving the sodium salt. google.com The solvent used for dissolving cefsulodin can be ethanol (B145695) or a mixture of ethanol and water. google.com The pH during the addition of the sodium salt of a base is typically maintained within a range of about 3.8 to 4.4, with a preferable range of about 4.0 to 4.3. google.com

Crystallization methods are also employed in the process. Microscopic analysis has shown that cefsulodin sodium can form spherical-type crystals. google.com

Purity enhancement is a key focus in cefsulodin sodium synthesis. One strategy involves optimizing the synthetic process itself, such as the improved method described above, which results in better purity compared to typical processes. google.comgoogle.com

Controlling the water content of the final product is another strategy for improving stability, which is directly related to purity over time. Drying cefsulodin sodium to a water content ranging from approximately 2.0 to 4.5% by weight is reported to enhance stability. google.comgoogle.com Further drying to a range of about 3.0 to 4.0% or even 3.5 to 4.0% by weight can further improve stability. google.comgoogle.com

Industrial high-pressure liquid chromatography (HPLC) has been utilized to remove significant quantities of 7-aminocephalosporanic acid (7-ACA), a known impurity in cefsulodin synthesis that can lead to instability. toku-e.com This optimization results in a product with improved purity, potency, and stability. toku-e.com

Separation techniques, such as adding an anti-solvent like ethanol to a mixture of ethanol and water, can be used to precipitate cefsulodin sodium, aiding in its separation and purification. google.com

Process Development and Optimization (e.g., solvent crystallization methods, use of specific bases)

Characterization and Identification of Impurities

Characterizing and identifying impurities in cefsulodin sodium is essential for quality control and ensuring the safety and efficacy of the drug. nih.govresearchgate.netresearchgate.net Impurities can arise from the synthesis process or through degradation. nih.govresearchgate.net

Advanced chromatographic techniques, particularly liquid chromatography (LC) coupled with mass spectrometry (MS), are widely used for impurity profiling of pharmaceuticals, including cephalosporins. nih.govresearchgate.netresearchgate.netnih.govwdh.ac.idresearchgate.net

For cefsulodin sodium, liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been employed to separate and characterize impurities in raw material. nih.govresearchgate.netresearchgate.netresearchgate.net One study utilized a Kromasil 100-5C18 column with a gradient elution of 1% ammonium (B1175870) sulphate aqueous solution and acetonitrile (B52724) in the first dimension. nih.govresearchgate.netresearchgate.netresearchgate.net A second dimension separation was performed on a Shimadzu Shim-pack GISS C18 column with a mobile phase of 10 mM ammonium formate (B1220265) solution and methanol (B129727). nih.govresearchgate.netresearchgate.netresearchgate.net This approach allowed for the separation and characterization of impurities. nih.govresearchgate.netresearchgate.netresearchgate.net

HPLC is a common and effective technique for analyzing pharmaceutical compounds and their impurities, often coupled with UV detection. wdh.ac.id

Structural elucidation of unknown impurities and degradation products is typically performed using spectroscopic techniques. wdh.ac.id For cefsulodin and its impurities, structural information has been deduced based on MSn data. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Techniques such as LC-MS, LC-MS/MS, 1D and 2D NMR, and FT-IR are powerful tools for the characterization of isolated impurities. researchgate.netwdh.ac.idresearchgate.net While a specific study on cefsulodin sodium impurities utilized LC/MS/MS and MSn data for structural deduction, these other techniques are generally applicable in the field of pharmaceutical impurity characterization. nih.govresearchgate.netresearchgate.netwdh.ac.idresearchgate.netresearchgate.net

Studies on cefsulodin sodium have proposed the structures of ten unknown impurities based on fragmentation behaviors and MSn data. nih.govresearchgate.netresearchgate.netresearchgate.net This work not only helps in quality control but also provides insights into how these impurities are produced, guiding potential improvements in the manufacturing process. nih.govresearchgate.netresearchgate.netresearchgate.net

Degradation behaviors of cefsulodin sodium have also been studied, revealing that proper storage conditions, such as a dry, cool, and dark closed container, are important to minimize degradation and impurity formation. nih.govresearchgate.netresearchgate.netresearchgate.net

Structural Elucidation of Unknown Impurities and Degradation Products (e.g., using MSn data, NMR, FT-IR)

Degradation Kinetics and Mechanisms

The stability of cefsulodin sodium in aqueous solutions is influenced by various factors, including pH, temperature, ionic strength, and the presence of other substances. nih.govcarlroth.comresearchgate.net Understanding its degradation kinetics and mechanisms is crucial for its formulation, storage, and efficacy.

pH-Dependent Degradation Pathways (Acid-, Base-, and Water-Catalyzed Hydrolysis)

Cefsulodin sodium exhibits optimum stability within a pH range of 3.2 to 5.7. nih.gov It is more stable under acidic conditions and less stable in alkaline environments compared to some other cephalosporins. nih.gov Degradation is readily observed when the pH exceeds 7, and this process can be accelerated by strong nucleophiles. amazonaws.com

Studies have identified two primary reactive sites in cefsulodin: the β-lactam core and the isonicotinamide (B137802) moiety. amazonaws.com The loss of the isonicotinamide group is reported to precede the opening of the β-lactam ring due to its higher reactivity. amazonaws.com

Epimerization Reactions and their Kinetic Parameters

Epimerization of cefsulodin has been observed and is catalyzed by hydroxide ions. jst.go.jpjst.go.jp The mechanism proposed for epimerization involves the removal of the α-proton from the benzyl (B1604629) side chain, leading to the formation of an anionic intermediate. jst.go.jpjst.go.jp

Kinetic studies have determined apparent activation energies for the epimerization reaction. At pH 9.0, the apparent activation energies were found to be 27.0 kcal mol⁻¹ for the forward epimerization reaction and 26.1 kcal mol⁻¹ for the reverse epimerization reaction. jst.go.jpjst.go.jp Solvent effects, such as the use of ethanol, have also been shown to influence epimerization. jst.go.jpjst.go.jp

Factors Influencing Chemical Stability (e.g., temperature, ionic strength, solvent effects)

Ionic strength also plays a role in the stability of cefsulodin sodium in aqueous solutions. Studies on the kinetics of degradation and epimerization have been conducted at an ionic strength of 0.6. jst.go.jpjst.go.jp

Solvent effects, particularly the presence of organic solvents like ethanol, have been shown to influence the epimerization process. jst.go.jpjst.go.jp Additionally, the solubility of cefsulodin sodium varies in different solvents; it is freely soluble in water and formamide, and slightly soluble in methanol and ethanol. melford.co.ukrpicorp.com Aqueous solutions are generally not recommended for storage for extended periods. caymanchem.com The stability in water at 25°C can be relatively high, with degradation half-lives exceeding 200 hours under certain conditions, although this can vary with concentration. researchgate.netasm.org

Cefsulodin sodium is considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. carlroth.com However, it is sensitive to UV radiation/sunlight and humidity and should be kept away from heat. carlroth.com Storage at lower temperatures, such as 4°C or -20°C, significantly increases its stability. nih.govcarlroth.comresearchgate.netmedchemexpress.com For example, in 5% dextrose and 0.9% sodium chloride injections, cefsulodin was stable (≥90% potent) for about 1 day at 24°C, 17 days at 5°C, and at least 60 days at -10°C. nih.gov

Interactions with other substances can also affect stability. For instance, interactions with amines and aminoglycosides have been examined, showing pseudo-second-order reaction kinetics. jst.go.jpjst.go.jp

Here is a data table summarizing some stability data:

ConditionpHTemperature (°C)Ionic StrengthApproximate Half-life / StabilityReference
Aqueous Solution (Degradation)2250.6- (Activation Energy: 20.7 kcal/mol) jst.go.jpjst.go.jp
Aqueous Solution (Degradation)4250.6- (Activation Energy: 22.3 kcal/mol) jst.go.jpjst.go.jp
Aqueous Solution (Degradation)6250.6- (Activation Energy: 23.0 kcal/mol) jst.go.jpjst.go.jp
Aqueous Solution (Degradation)9250.6- (Activation Energy: 27.7 kcal/mol) jst.go.jpjst.go.jp
Aqueous Solution (Epimerization, Forward)9.0250.6- (Activation Energy: 27.0 kcal/mol) jst.go.jpjst.go.jp
Aqueous Solution (Epimerization, Reverse)9.0250.6- (Activation Energy: 26.1 kcal/mol) jst.go.jpjst.go.jp
Aqueous Buffered Solution (Optimum Stability)3.2-5.7--Optimum Stability nih.gov
MES buffer5.8-0.15 MStable for at least 2 days amazonaws.com
CBTP buffer7.4--Degradation observed amazonaws.com
CBTP buffer9.1--Rapid degradation amazonaws.com
5% Dextrose / 0.9% NaCl Injection-24-Stable for ~1 day (≥90% potent) nih.gov
5% Dextrose / 0.9% NaCl Injection-5-Stable for ~17 days (≥90% potent) nih.gov
5% Dextrose / 0.9% NaCl Injection--10-Stable for ≥60 days (≥90% potent) nih.gov
Broth / Agar (B569324)7.2536-Half-life: 23.1 / 71.6 h researchgate.netasm.org
Water-25-Half-life: >200 h (at 1000 mg/L) asm.org

Derivatization and Structural Modification Studies

Structural modifications and derivatization studies on cephalosporins, including those inspired by cefsulodin, are conducted to investigate structure-activity relationships (SAR) and potentially enhance bioactivity, stability, or alter the spectrum of activity.

Investigation of Structure-Activity Relationships for Enhanced Bioactivity and Stability

Structure-activity relationship studies for β-lactam antibiotics like cefsulodin often focus on the impact of substituents on the β-lactam ring, the dihydrothiazine ring, and the side chains on factors such as binding to penicillin-binding proteins (PBPs), stability against β-lactamases, and ability to penetrate bacterial cell walls. psu.edupatsnap.compatsnap.com

For cefsulodin, the pyridinomethyl side chain at position 3 of the dihydrothiazine component is thought to facilitate its penetration into bacteria, particularly P. aeruginosa. psu.edu The sulfo group on the acyl side chain is analogous to acidic functions in other antibiotics like carbenicillin (B1668345) and sulbenicillin (B1681181) and is believed to provide stability against certain β-lactamases, such as the cephalosporinase (B13388198) type found in P. aeruginosa and the common plasmid β-lactamase TEM-1. psu.edu The presence of such an acidic function can also lead to a loss of activity against Gram-positive bacteria. psu.edu

Studies investigating structure-activity relationships often involve synthesizing analogs with modifications at specific positions and evaluating their biological and chemical properties. patsnap.com This helps to understand which structural features are critical for desired characteristics, such as potent PBP binding or increased stability. patsnap.com

Design and Synthesis of Cefsulodin-Inspired Analogs with Modified Efficacy or Spectrum

The design and synthesis of cefsulodin-inspired analogs aim to develop new compounds with improved properties. This can involve modifying the existing side chains or introducing new substituents to alter the compound's interaction with bacterial targets, its pharmacokinetic profile, or its stability.

While specific detailed research findings on the synthesis and properties of numerous cefsulodin-inspired analogs were not extensively detailed in the provided search results, the general principle involves chemical synthesis routes to create these modified structures. The goal is often to broaden the spectrum of activity, enhance potency against resistant strains, improve metabolic stability, or reduce potential toxicity. The process typically involves multi-step organic synthesis, followed by rigorous characterization of the new compounds and evaluation of their biological and chemical properties.

The development of novel β-lactam antibiotics and the study of their interactions with bacterial resistance mechanisms, such as efflux pumps and β-lactamases, are ongoing areas of research that can be informed by studies on compounds like cefsulodin. psu.edupatsnap.com

Advanced Research Applications and Methodologies

Applications in Selective and Differential Culture Media

Cefsulodin (B1200230) sodium is a key component in several selective and differential culture media formulations, leveraging its ability to inhibit the growth of a wide range of bacteria while permitting the proliferation of target organisms.

Cefsulodin-Irgasan-Novobiocin (CIN) Agar (B569324) for Yersinia enterocolitica Isolation

Cefsulodin-Irgasan-Novobiocin (CIN) agar is a widely used selective and differential medium specifically developed for the isolation of Yersinia enterocolitica from clinical and nonclinical samples. labsolu.cavrachi.namenih.govfishersci.casigmaaldrich.com The selectivity of CIN agar is attributed to a combination of antimicrobial agents, including cefsulodin, Irgasan, and novobiocin, along with bile salts and crystal violet. labsolu.cavrachi.namenih.govfishersci.ca

Cefsulodin in CIN agar plays a crucial role in suppressing the growth of many Gram-negative and Gram-positive bacteria that can interfere with the isolation of Y. enterocolitica. labsolu.cavrachi.namenih.govfishersci.ca This includes common enteric bacteria such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella typhimurium, Shigella sonnei, and Streptococcus faecalis. vrachi.namenih.gov The differentiation of Yersinia species on CIN agar is based on their ability to ferment mannitol, a carbohydrate included in the medium. labsolu.cavrachi.namenih.govfishersci.ca Mannitol fermentation by Y. enterocolitica results in the production of acidic byproducts, which lowers the pH of the medium around the colony. labsolu.canih.gov This pH change is detected by the pH indicator neutral red, causing colonies of Y. enterocolitica to develop a characteristic deep red center with a translucent outer margin, often described as a "bull's-eye" appearance. vrachi.namenih.govfishersci.ca

CIN agar has demonstrated higher specificity for the differentiation of Yersinia species compared to some conventional selective agars. While other Enterobacteriaceae, such as Citrobacter and Serratia species, may occasionally grow on CIN agar and exhibit similar colony morphology, biochemical and serological tests are typically necessary for definitive identification. vrachi.name

MI Agar for Selective Detection of Total Coliforms and Escherichia coli in Environmental Samples

Cefsulodin sodium is also a component of MI agar, a selective and differential medium used for the simultaneous detection and enumeration of total coliforms and Escherichia coli in water samples using the membrane filtration technique. sigmaaldrich.com In MI agar, cefsulodin sodium acts as a contamination control agent by inhibiting the growth of non-target bacteria, thereby improving the selectivity of the medium for coliforms and E. coli.

The detection of total coliforms and E. coli on MI agar relies on the enzymatic activity of these bacterial groups. MI agar contains two enzyme substrates: a fluorogen that reacts with β-galactosidase (produced by total coliforms) and a chromogen that reacts with β-glucuronidase (produced by E. coli). Total coliform colonies produce β-galactosidase, which cleaves the fluorogen to produce a compound that fluoresces under long-wave ultraviolet light (366 nm). E. coli colonies produce both β-galactosidase and β-glucuronidase; the latter cleaves the chromogen to produce a blue color. Thus, on MI agar, total coliform colonies typically appear fluorescent under UV light, while E. coli colonies appear blue under natural light and may also be fluorescent. Cefsulodin's inhibitory activity against a range of non-coliform bacteria minimizes background growth and facilitates the accurate detection of the target organisms based on these enzymatic reactions. Studies have shown that the inclusion of cefsulodin in similar media can eliminate interference from other oxidase-positive organisms like Aeromonas species in total coliform counts. A typical concentration of cefsulodin in MI agar is reported to be 5 μg/mL.

Differentiation of Bacterial Species in Mixed Microbial Populations

The selective properties conferred by cefsulodin sodium in culture media like CIN and MI agar highlight its utility in differentiating bacterial species within mixed microbial populations. By inhibiting the growth of susceptible organisms, cefsulodin allows for the isolation and identification of resistant or specifically targeted bacteria. This principle extends beyond the specific formulations of CIN and MI agar. Cefsulodin's narrow spectrum of activity, primarily against Pseudomonas aeruginosa at higher concentrations and with differential effects on other Gram-negative bacteria, makes it valuable for selective isolation and differentiation in various microbiological contexts. For instance, its specific activity against P. aeruginosa allows for the selective isolation of this organism from samples containing mixed bacterial flora. The differential susceptibility of various bacterial species to cefsulodin can be exploited in research to selectively cultivate and study specific microbial groups from complex environmental or clinical samples.

Biochemical and Enzymatic Interaction Studies

Beyond its use in culture media, cefsulodin sodium is employed in biochemical and enzymatic interaction studies to probe the function of specific proteins and transport mechanisms.

Functional Interrogation of Protein Tyrosine Phosphatases (e.g., mPTPB from Mycobacterium tuberculosis)

Cefsulodin sodium has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), particularly mPTPB, a virulent phosphatase found in Mycobacterium tuberculosis. mPTPB is considered a promising therapeutic target for tuberculosis. Research has shown that cefsulodin can inhibit mPTPB with a moderate affinity, reporting an IC50 value of 16 μM.

Further studies have utilized cefsulodin as a starting point for the discovery of more potent and selective mPTPB inhibitors. By analyzing the structure of cefsulodin, researchers identified the α-sulfophenylacetic amide (SPAA) moiety as a novel phosphotyrosine (pTyr) pharmacophore that interacts with mPTPB. Structure-guided optimization based on the SPAA fragment led to the development of compounds with significantly enhanced potency and selectivity for mPTPB, demonstrating the value of cefsulodin as a lead compound in the search for new anti-tuberculosis agents targeting this phosphatase. Cefsulodin has also been reported to exhibit inhibitory activity against other PTPs, including SHP2 and PTP1B, indicating broader interactions within the phosphatase family.

Studies on Efflux Transport Mechanisms in Non-Bacterial Systems (e.g., rat Oatp1a4, mouse blood-brain barrier)

Cefsulodin sodium has been utilized in studies investigating efflux transport mechanisms in non-bacterial systems, specifically as a substrate for the organic anion transporting polypeptide 1a4 (Oatp1a4) in rats. Oatp transporters are involved in the uptake of various organic anions and other compounds into cells. Studies using cefsulodin as a substrate for rat Oatp1a4 contribute to understanding the transport characteristics and substrate specificity of this transporter.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

Investigating the combined effects of Cefsulodin sodium with other antimicrobial agents is crucial for understanding potential therapeutic strategies, particularly against resistant strains.

Analysis of Combined Effects (Synergy, Additivity, Indifference, Antagonism) with Aminoglycosides

Studies have evaluated the synergistic potential of Cefsulodin sodium when combined with aminoglycoside antibiotics, particularly against Pseudomonas aeruginosa. One study using an agar dilution technique found that Cefsulodin combined with amikacin, tobramycin (B1681333), or gentamicin (B1671437) demonstrated synergy against two-thirds of aminoglycoside-resistant P. aeruginosa isolates tested. nih.gov Synergy rates with Cefsulodin were observed regardless of the degree of resistance to the individual aminoglycoside. nih.gov In contrast, synergy rates with piperacillin (B28561) (another beta-lactam) combined with aminoglycosides were less uniform. nih.gov Another study evaluating combinations against gentamicin-resistant Gram-negative bacilli, including P. aeruginosa, found that combinations with Cefsulodin showed inhibitory synergistic activity in a smaller percentage of assays (≤ 8%) compared to other beta-lactams like cefoperazone (B1668861) or ceftriaxone. nih.gov However, isolates with high-level resistance to either antibiotic in a combination were less likely to be synergistically inhibited. nih.gov

Evaluation of Interactions with Other Beta-Lactam Antibiotics

The interaction of Cefsulodin with other beta-lactam antibiotics has also been investigated. Against Serratia marcescens, combinations of Cefsulodin with various beta-lactam antibiotics were examined. nih.gov In vitro studies indicated that the optimum ratio for synergy or additivity was approximately 1:1 to 1:4 (Cefsulodin to other antibiotic). nih.gov Combinations of Cefsulodin-cefazolin and Cefsulodin-cefotiam were found to have a synergistic effect, while combinations with cefmenoxime, ampicillin, and sulbenicillin (B1681181) showed an additive effect using checkerboard dilution and fixed combination methods. nih.gov The synergistic effect of Cefsulodin-cefotiam was more potent than that of Cefsulodin-cefazolin and was clearer with a heavier inoculum size. nih.gov Killing kinetic methods indicated a synergistic effect for all combinations tested against S. marcescens. nih.gov Conversely, combining Cefsulodin sodium with other beta-lactam antibiotics is generally advised against in some contexts as it may not provide additional therapeutic benefit and could increase the risk of adverse reactions. patsnap.com

Methodologies for Assessing Combined Antimicrobial Activities (e.g., Isobolograms, Fractional Inhibitory Concentration Index)

Several methodologies are employed to assess the combined effects of antimicrobial agents, including Cefsulodin sodium combinations. The checkerboard dilution method is a common technique used to determine the minimum inhibitory concentrations (MICs) of individual drugs and their combinations. asm.orggoogle.com From checkerboard results, the Fractional Inhibitory Concentration (FIC) index is calculated. asm.orggoogle.com The FIC for each drug in a combination is the ratio of its MIC in the presence of the other drug to its MIC alone. google.com The FIC index (FICI) is the sum of the individual FICs. google.com Synergy is typically defined as an FICI of ≤ 0.5, indifference as an FICI > 0.5 to 4, and antagonism as an FICI > 4. asm.org Isobolograms are graphical representations of drug interactions, where iso-effect curves are plotted based on the concentrations of each drug required to achieve a specific effect (e.g., inhibition of growth). google.comcput.ac.za While isobolograms can be valuable, their representation as average isobolograms is most useful for combinations showing moderate to strong interaction. google.com Time-kill studies are another method, evaluating the rate of bacterial killing over time with individual agents and their combinations. asm.org Comparing fractional bactericidal concentrations with killing curves may provide a better correlation between methodologies for assessing bactericidal endpoints. asm.org

Novel Research Avenues and Mechanistic Explorations

Emerging research explores new applications for Cefsulodin sodium beyond its traditional antimicrobial role, including its potential involvement in genome editing systems and its interactions with viral proteins studied through computational methods.

Application in Genome Editing Systems (e.g., CRISPR/Cas9-mediated approaches)

Cefsulodin's long-standing use in selective media for identifying Yersinia enterocolitica has led to its exploration in the context of genome editing, specifically utilizing the CRISPR/Cas9 system. agscientific.comagscientific.com While the precise mechanisms of Cefsulodin's interaction with CRISPR/Cas9 are not extensively detailed in the provided search results, its application in conjunction with this technology suggests a potential role in facilitating or influencing genome editing processes, possibly through its effects on bacterial cell physiology or as a selective agent in genetically modified strains. Research into leveraging CRISPR/Cas9 in bacteria for producing industrially valuable compounds highlights the broader interest in using genome editing in microbial systems, where agents like Cefsulodin might play a supporting role. researchgate.net

In Silico Screening and Molecular Dynamics Simulations for Drug Discovery (e.g., SARS-CoV-2 Spike Glycoprotein (B1211001) Receptor Binding Domain Interactions)

In silico screening and molecular dynamics simulations are powerful computational tools used in drug discovery to predict and analyze the interactions between molecules. Cefsulodin has been investigated using these methods, particularly in the context of SARS-CoV-2 research. In silico screening of approved small molecules, followed by molecular dynamics simulations, has indicated that Cefsulodin can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein. toku-e.comresearchgate.net The spike glycoprotein is crucial for the virus's entry into host cells by binding to the human angiotensin-converting enzyme 2 (ACE2) receptor. toku-e.comresearchgate.net Small molecules capable of binding the RBD and disrupting its interaction with ACE2 could potentially slow or prevent infection. researchgate.net Molecular dynamics simulations provide insights into the dynamic formation of the heterodimer between the RBD and ACE2 and how potential binders like Cefsulodin might influence this interaction. researchgate.net This research avenue explores repurposing existing drugs like Cefsulodin for novel antiviral applications based on predicted molecular interactions. researchgate.net Furthermore, molecular dynamics simulations are broadly applied in drug discovery to study ligand binding stability and gain mechanistic insights into molecular interactions with various biological targets, including bacterial efflux pumps and beta-lactamases. mdpi.comacs.orgnih.gov

Data Tables

While specific quantitative data tables for synergistic/antagonistic effects or simulation binding affinities for Cefsulodin sodium were not consistently available across the search results in a format suitable for direct extraction into structured tables, the findings can be summarized qualitatively as presented in the text, indicating observed synergy or additivity in specific combinations and experimental conditions.

Environmental Impact Studies: Detection and Monitoring of Cefsulodin Sodium in Wastewater and Soil

The presence of antibiotics in the environment, particularly in wastewater and soil, is a growing concern due to the potential for the development and spread of antibiotic resistance chemimpex.com. Cefsulodin sodium, like other antibiotics, can enter the environment through various pathways, including the discharge of treated and untreated wastewater from manufacturing facilities, hospitals, and agricultural runoff environmentclearance.nic.in. Monitoring its presence and understanding its fate in these environmental compartments is crucial for assessing potential ecological risks and the contribution to antibiotic resistance in environmental microbial populations.

Research in environmental impact studies focuses on the detection and quantification of cefsulodin sodium in complex matrices like wastewater and soil. Analytical methods are essential for accurately determining the concentrations of the antibiotic in these environmental samples.

Detailed research findings in this area often involve the use of advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a common method employed for the separation, identification, and quantification of antibiotics in environmental samples due to its sensitivity and selectivity researchgate.netnih.gov. Other methods, such as high-performance liquid chromatography (HPLC) with ultraviolet detection, have also been used for the determination of cefsulodin in biological fluids, which can be adapted for environmental matrices nih.govsigmaaldrich.com.

Studies have investigated the presence of antibiotics, including cephalosporins, in wastewater treatment plants (WWTPs) waterrf.orgunizg.hr. WWTPs are considered significant point sources for the release of pharmaceuticals into the environment, although the efficiency of removal can vary depending on the treatment process environmentclearance.nic.inunizg.hr. Monitoring efforts involve collecting samples from different stages of wastewater treatment, such as influent, effluent, and activated sludge, to evaluate the removal efficiency of compounds like cefsulodin sodium unizg.hr.

While specific comprehensive datasets solely focused on cefsulodin sodium concentrations across various environmental sites are not extensively detailed in the provided search results, the general methodologies and the context of antibiotic monitoring in wastewater and soil are highlighted. For instance, cefsulodin sodium has been used in selective media for the isolation of specific bacteria from environmental samples, indicating its presence and the need for methods to account for its activity bjid.org.brgoogle.comasm.org. The use of cefsulodin at concentrations like 15 mg/L in growth media demonstrates a level at which it can exert selective pressure on microbial communities in laboratory settings related to environmental isolates bjid.org.br.

Research findings often include data tables presenting the concentrations of detected antibiotics in different environmental samples, the limits of detection and quantification of the analytical methods used, and sometimes, data on the removal efficiency in treatment processes.

Here is an example of how research findings might be presented in a data table, based on the type of data expected from such studies, even if specific cefsulodin sodium concentration data across various environmental sites wasn't directly found in the snippets:

Sample TypeLocation (Example)Concentration Range (hypothetical)Analytical Method Used (Example)
Wastewater InfluentWWTP AND - X µg/LLC-MS/MS
Wastewater EffluentWWTP AND - Y µg/LLC-MS/MS
Activated SludgeWWTP AZ - W mg/kgLC-MS/MS
River Water (downstream of discharge)River BND - P ng/LLC-MS/MS
Soil (near agricultural land)Farm CND - Q µg/kgHPLC-UV or LC-MS/MS

Note: The values in the "Concentration Range" column are hypothetical and illustrative of the type of data that would be presented in detailed research findings. ND stands for Not Detected.

Another type of data table could focus on the performance of analytical methods:

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
LC-MS/MSWastewaterA ng/LB ng/LC - D %
HPLC-UVSoilE µg/kgF µg/kgG - H %

Note: The values in this table are also hypothetical. The specific LOD, LOQ, and recovery rates would depend on the exact method and matrix.

Future Directions and Unexplored Research Areas for Cefsulodin Sodium

Investigation of Emerging Resistance Mechanisms and Evolutionary Adaptation

Understanding the mechanisms by which bacteria, especially P. aeruginosa, develop resistance to cefsulodin (B1200230) sodium is crucial for maintaining its efficacy and developing strategies to overcome resistance. Research has shown that resistance in P. aeruginosa can involve modifications to penicillin-binding protein 3 (PBP3), which is a primary target for cefsulodin. patsnap.comdrugbank.com Studies in P. aeruginosa PAO4089 spontaneous mutants resistant to cefsulodin demonstrated a significant reduction in the affinity of PBP3 for cefsulodin and other antipseudomonal beta-lactams. drugbank.com The gene responsible for this modification, pbpB, has been mapped on the P. aeruginosa chromosome. patsnap.comdrugbank.com

Future research could focus on identifying novel resistance mechanisms beyond PBP modification, such as the role of efflux pumps and outer membrane proteins in reducing intracellular cefsulodin concentration. researchgate.netacs.org While cefsulodin is considered stable against cleavage by beta-lactamases, further investigation into the potential for enzymatic degradation by emerging beta-lactamase variants is warranted. patsnap.comcarlroth.com Evolutionary adaptation studies could explore the genetic and phenotypic changes that occur in bacterial populations under cefsulodin pressure, potentially identifying predictive markers for resistance development. researchgate.net

Exploration of Cefsulodin Sodium in Novel Therapeutic Combinations

Combination therapy is a strategy used to enhance antibacterial activity, broaden the spectrum of coverage, and potentially mitigate the development of resistance. Research has explored combinations of antibiotics against P. aeruginosa, and combinations involving cephalosporins like ceftazidime (B193861) or cefsulodin with aminoglycosides have shown promise in some contexts. ersnet.org While cefsulodin sodium has specific activity against P. aeruginosa, its use in combination with other agents could be explored to target polymicrobial infections or enhance activity against resistant strains. mpbio.comtcichemicals.com

Future research directions include investigating synergistic effects of cefsulodin sodium with non-antibiotic compounds that could interfere with bacterial virulence factors, biofilm formation, or resistance mechanisms such as efflux pumps. acs.orgfrontiersin.org Studies could also explore combinations with other classes of antibiotics, carefully evaluating potential interactions and the impact on resistance emergence. mdpi.comresearchgate.net The potential for collateral sensitivity, where resistance to one drug increases susceptibility to another, could also be explored in the context of cefsulodin sodium combinations. researchgate.net

Advanced Structural Biology Studies of Cefsulodin-Target Complexes

Cefsulodin sodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). patsnap.compatsnap.commedchemexpress.comsigmaaldrich.cntoku-e.com Specifically, PBP3 is considered a primary target in P. aeruginosa. patsnap.comdrugbank.com Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the interaction between cefsulodin and its PBP targets. nih.gov

Future research should aim to solve high-resolution crystal structures of cefsulodin in complex with PBP3 from various P. aeruginosa strains, including resistant isolates. This could reveal the molecular basis of reduced affinity in resistant strains and guide the design of new compounds that can overcome these resistance mechanisms. Structural studies could also investigate the interaction of cefsulodin with other potential PBP targets or bacterial enzymes it might affect, such as tyrosine phosphatases from Mycobacterium tuberculosis, against which cefsulodin has shown inhibitory activity. medchemexpress.comnih.gov Understanding these interactions at an atomic level is crucial for structure-based drug design efforts. nih.gov

Development of Enhanced Analytical Methodologies for Cefsulodin Sodium Detection and Quantification in Research Matrices

Accurate and sensitive analytical methods are essential for quantifying cefsulodin sodium in various research matrices, including bacterial cultures, cell lysates, and potentially in studies involving complex biological systems (excluding clinical samples as per instructions). While analytical methods for cephalosporins, including techniques like high-performance liquid chromatography (HPLC), are established, there is a continuous need for enhanced methodologies. unesp.brresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying cefsulodin sodium in pharmaceutical formulations, and how can their validity be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, a validated LC-MS/MS method employs a Kromasil C18 column (4.6 × 250 mm, 5 µm) with gradient elution using 1% ammonium sulfate and acetonitrile. Key validation parameters include linearity (1–200 µg/mL), precision (RSD < 2%), and recovery rates (95–105%) . Ensure method robustness by testing column stability, mobile phase pH, and detector sensitivity .

Q. How should stability studies for cefsulodin sodium be designed to ensure accurate degradation profiling?

  • Methodological Answer : Conduct accelerated stability tests under varying temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light exposure. Use LC-MS/MS to monitor degradation products, and validate stability-indicating methods by spiking degraded samples. Storage in dark, dry, and airtight containers is critical to minimize hydrolysis and oxidation .

Q. What sample preparation techniques optimize recovery rates for cefsulodin sodium in complex biological matrices?

  • Methodological Answer : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (SPE) using C18 cartridges effectively reduces matrix interference. Centrifugation at 10,000 rpm for 10 minutes post-precipitation enhances clarity. Recovery rates >90% are achievable with SPE when using methanol as the eluent .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data across studies on cefsulodin sodium?

  • Methodological Answer : Conduct meta-analyses to compare experimental variables:

VariableConsideration
Bacterial StrainsConfirm strain specificity (e.g., Pseudomonas aeruginosa vs. other Gram-negative).
Inoculum SizeStandardize to 1×10⁵ CFU/mL to avoid skewed MIC values.
Culture MediaUse cation-adjusted Mueller-Hinton broth for consistency .
  • Replicate conflicting studies under controlled conditions and apply statistical tests (e.g., ANOVA) to identify outliers .

Q. What advanced techniques are used for structural elucidation of cefsulodin sodium impurities?

  • Methodological Answer : Combine LC-MS/MS with multistage fragmentation (MSⁿ) to deduce impurity structures. For example, impurity identification in cefsulodin sodium involves:

  • Step 1 : Isolate impurities via 2D-LC (C18 columns, ammonium formate/methanol gradient).
  • Step 2 : Analyze MS² and MS³ spectra to identify cleavage patterns (e.g., β-lactam ring fragmentation at m/z 362).
  • Step 3 : Compare fragmentation pathways with synthetic standards or computational modeling .

Q. How can researchers integrate pharmacokinetic (PK) data from in vitro studies with clinical outcomes for cefsulodin sodium?

  • Methodological Answer :

  • In vitro PK : Use hollow-fiber infection models to simulate human drug exposure. Measure time-kill curves against target pathogens.
  • Clinical Correlation : Apply pharmacodynamic indices (e.g., AUC/MIC ratio) to predict efficacy. Validate using Monte Carlo simulations for dose optimization .

Data Analysis and Reporting

Q. What statistical approaches are recommended for handling variability in cefsulodin sodium potency assays?

  • Methodological Answer : Use non-linear regression for dose-response curves and Bayesian hierarchical models to account for inter-laboratory variability. Report 95% confidence intervals for potency values and apply Grubbs’ test to exclude outliers .

Q. How should researchers present conflicting degradation pathways of cefsulodin sodium in publications?

  • Methodological Answer : Use comparative tables to outline proposed pathways (e.g., hydrolysis vs. oxidation) and support claims with high-resolution MS data. Discuss limitations (e.g., lack of reference standards) and suggest orthogonal techniques like NMR for unresolved pathways .

Tables for Key Methodological Parameters

Table 1 : LC-MS/MS Parameters for Cefsulodin Sodium Analysis

ParameterSpecification
ColumnKromasil 100-5C18 (4.6 × 250 mm, 5 µm)
Mobile Phase1% ammonium sulfate (A), acetonitrile (B)
Gradient0–10 min: 5–30% B; 10–15 min: 30% B
Flow Rate1.0 mL/min
DetectionESI-positive mode, m/z 562 → 362

Table 2 : Stability Study Design for Degradation Profiling

ConditionTest Parameters
Thermal40°C, 75% RH, 30 days
Photolytic1.2 million lux-hours UV exposure
Oxidative3% H₂O₂, 24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.